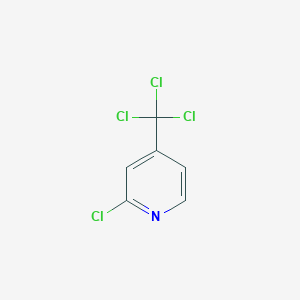

2-Chloro-4-(trichloromethyl)pyridine

描述

The study of 2-Chloro-4-(trichloromethyl)pyridine is emblematic of a broader focus within chemical research on highly functionalized heterocyclic compounds. The pyridine (B92270) ring, a cornerstone of many biologically active molecules, gains enhanced and specific reactivity through the addition of halogen and polyhalogenated substituents. This introduction will delve into the fundamental aspects that make this compound, and others in its class, a subject of intensive investigation.

Halogenated pyridines are fundamental building blocks in modern organic chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govchemrxiv.org The presence of a halogen atom on the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. chemrxiv.org This capability is crucial for the construction of complex molecular architectures.

The introduction of a halogen can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and the physical properties of its derivatives. tutorchase.com For instance, the electronegativity of halogens can render the pyridine ring more susceptible to nucleophilic substitution reactions, a key strategy in the synthesis of many important compounds. nih.gov Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and crystal engineering. namiki-s.co.jp The ability to selectively introduce halogens at specific positions on the pyridine ring is a testament to the advancements in synthetic methodologies, which in turn drives the discovery of new bioactive compounds and functional materials. nih.govresearchgate.net

The trichloromethyl (-CCl₃) group is a powerful functional group that imparts unique chemical and physical properties to pyridine derivatives. Its strong electron-withdrawing nature significantly influences the reactivity of the pyridine ring, making it more electrophilic. This electronic effect can facilitate certain reactions and is a key factor in the design of molecules with specific electronic properties.

Moreover, the trichloromethyl group can serve as a precursor to other important functional groups. For example, it can be converted to a trifluoromethyl (-CF₃) group through a halogen exchange reaction. nih.govresearchoutreach.org The trifluoromethyl group is highly sought after in medicinal chemistry and agrochemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of molecules. mdpi.combohrium.com The presence of the trichloromethyl group in pyridine derivatives therefore represents a strategic advantage in the synthesis of a wide range of fluorinated compounds. Molecules containing di- or trichloromethyl groups are found in numerous synthetic bioactive products, including pharmaceuticals and pesticides. researchgate.net

The field of chlorinated pyridines is characterized by several dynamic research trajectories aimed at expanding their synthetic utility and application. A primary focus is the development of more efficient and selective chlorination methods. chemrxiv.org Researchers are continuously exploring new reagents and catalytic systems to achieve precise control over the position and number of chlorine atoms introduced onto the pyridine ring. This is critical for accessing a wider range of chlorinated pyridine isomers, each with potentially unique properties and applications.

Another significant area of research is the exploration of novel applications for chlorinated pyridines as intermediates in the synthesis of complex molecules. htfmarketintelligence.com This includes their use in the development of new pharmaceuticals, where the pyridine scaffold is a common feature, and in the creation of advanced agrochemicals. agropages.comresearchgate.net The demand for new crop protection agents and drugs with improved efficacy and safety profiles is a major driver of this research. agropages.comnih.gov Furthermore, there is growing interest in the environmental fate and toxicology of chlorinated pyridines, which is leading to the development of more environmentally benign synthetic routes and biodegradable end-products. htfmarketintelligence.com The continuous innovation in the synthesis and application of chlorinated pyridines ensures their continued importance in chemical research for the foreseeable future. htfmarketintelligence.com

Data Tables

Table 1: Comparative Physicochemical Properties of Halogenated Pyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Chloropyridine | C₅H₄ClN | 113.55 | 170 | 1.205 |

| 2-Chloro-4-(trifluoromethyl)pyridine (B1345723) | C₆H₃ClF₃N | 181.54 | 146-147 | 1.411 |

| 2-Chloro-6-(trichloromethyl)pyridine | C₆H₃Cl₄N | 230.91 | 136-138 @ 11 mmHg | Not Available |

Structure

2D Structure

属性

IUPAC Name |

2-chloro-4-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWGAPIBLKKBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447295 | |

| Record name | 2-chloro-4-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52413-82-8 | |

| Record name | 2-chloro-4-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2 Chloro 4 Trichloromethyl Pyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring and Trichloromethyl Group

Nucleophilic substitution is a prominent reaction pathway for halogenated pyridines. The electron-deficient nature of the pyridine ring, exacerbated by halogen substituents, makes it susceptible to attack by nucleophiles. The reactivity of specific positions on the ring and the trichloromethyl group is a subject of detailed study.

The chlorine atom at the C-2 position of 2-chloro-4-(trichloromethyl)pyridine is susceptible to nucleophilic displacement. In pyridine systems, nucleophilic aromatic substitution (SNAr) occurs preferentially at the ortho (C-2/C-6) and para (C-4) positions relative to the nitrogen atom. This is because the anionic intermediate (Meisenheimer complex) formed during the reaction can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. echemi.com

Research on related compounds, such as 2,6-dichloro-4-trichloromethylpyridine, demonstrates that nucleophiles react as expected by displacing the ring chlorine atoms. rsc.org The presence of the strongly electron-withdrawing trichloromethyl group at the C-4 position further activates the ring towards nucleophilic attack, particularly at the C-2 and C-6 positions.

| Position of Attack | Intermediate Stability | Rationale |

|---|---|---|

| C-2 (ortho) | High | Negative charge delocalized onto the electronegative nitrogen atom. |

| C-4 (para) | High | Negative charge delocalized onto the electronegative nitrogen atom. |

| C-3 (meta) | Low | Negative charge cannot be delocalized onto the nitrogen atom. |

The trichloromethyl group (-CCl₃) is generally less reactive towards nucleophilic substitution than the chlorine atom on the pyridine ring under typical SNAr conditions. Studies on isomers have shown that the reactivity of the trichloromethyl group is highly dependent on its position. For instance, in 2,6-dichloro-3-trichloromethylpyridine, the trichloromethyl group is susceptible to multiple attacks by nucleophiles, whereas in the 4-trichloromethyl isomer, this reactivity is not observed. rsc.org This suggests that the electronic environment and potential for stabilization of intermediates play a crucial role.

Under forcing conditions, such as strong aqueous base, the trichloromethyl group can undergo hydrolysis. Analogous to the hydrolysis of trichloromethane (chloroform) which yields formic acid, the -CCl₃ group on the pyridine ring can be converted to a carboxylic acid group (-COOH). doubtnut.com

The reactivity of this compound is profoundly influenced by the potent electron-withdrawing effects of both the chloro and trichloromethyl substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing due to its electronegativity, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. stackexchange.com

The trichloromethyl group is one of the strongest electron-withdrawing groups due to the cumulative inductive effect of the three chlorine atoms. nih.gov Its presence, particularly at the para-position (C-4), significantly lowers the electron density of the entire pyridine ring. This deactivation has a dual effect:

Enhanced Nucleophilic Substitution: The reduced electron density makes the carbon atoms of the pyridine ring more electrophilic and thus more susceptible to attack by nucleophiles. The stabilization of the anionic Meisenheimer intermediate is also enhanced. nih.gov

Deactivated Electrophilic Substitution: The ring becomes highly resistant to attack by electrophiles, as will be discussed in section 3.2. stackexchange.com

Similarly, the chlorine atom at the C-2 position also contributes to the electron deficiency of the ring through its inductive effect. The combined influence of these groups makes the pyridine core of this compound a strong electrophile in the context of aromatic substitution reactions. nih.govnih.gov

| Substituent | Position | Electronic Effect | Effect on Nucleophilic Substitution | Effect on Electrophilic Substitution |

|---|---|---|---|---|

| Nitrogen Heteroatom | 1 | Inductive/Resonance Withdrawing | Activating | Deactivating |

| -Cl | 2 | Inductive Withdrawing | Activating | Deactivating |

| -CCl₃ | 4 | Strong Inductive Withdrawing | Strongly Activating | Strongly Deactivating |

The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept used to predict the stability of metal complexes and the outcomes of chemical reactions. wikipedia.org In essence, hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. adichemistry.com This principle can be applied to understand the reactivity of different sites in this compound towards various nucleophiles. thieme.de

Acids: The electrophilic centers in the molecule are the Lewis acids. The carbon atoms of the pyridine ring (especially C-2 and C-6) can be considered borderline to soft acids, while the carbon of the trichloromethyl group is a harder acid.

Bases: The attacking nucleophiles are the Lewis bases. They can be classified as hard (e.g., OH⁻, F⁻, H₂O) or soft (e.g., I⁻, SCN⁻, RSH). libretexts.org

According to the HSAB principle, a hard nucleophile would preferentially attack the harder electrophilic site, while a soft nucleophile would favor the softer site. For example, a hard base like hydroxide (B78521) might be more inclined to attack the carbon of the -CCl₃ group (leading to hydrolysis under harsh conditions), whereas a softer nucleophile might favor displacement of the chlorine at the C-2 position. The local softness, a concept derived from density functional theory (DFT), can provide a more quantitative prediction of reactive sites. scielo.org.mxscielo.org.mx

Electrophilic Aromatic Substitution Behavior of the Pyridine Ring

Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles through both inductive and resonance effects. stackexchange.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the nitrogen atom is protonated, forming a pyridinium (B92312) cation. This positive charge further deactivates the ring, making it extremely resistant to electrophilic attack. stackexchange.comyoutube.com

In the case of this compound, the ring is exceptionally deactivated due to the combined electron-withdrawing power of the nitrogen atom, the C-2 chloro group, and the C-4 trichloromethyl group. nih.gov Consequently, electrophilic aromatic substitution on this compound is highly unlikely to occur under standard conditions. If a reaction were to be forced under extremely vigorous conditions, substitution would be predicted to occur at the C-3 or C-5 position (meta to the nitrogen and ortho/meta to the existing substituents), as this avoids placing a positive charge on the already electron-deficient C-2, C-4, and C-6 positions in the reaction intermediate. stackexchange.com

Reduction Pathways of Halogenated Pyridines

The halogenated substituents on this compound can be modified through reduction reactions.

One notable pathway is the selective reduction of the trichloromethyl group. A patented process describes the conversion of (trichloromethyl)pyridine derivatives to their corresponding dichloromethyl derivatives by treatment with a tertiary phosphine, such as triphenylphosphine. google.com This method allows for the partial reduction of the -CCl₃ group to a -CHCl₂ group.

Another common reduction method for halogenated aromatics is catalytic hydrogenation. This process is often used for dehalogenation, where a halogen atom is replaced by a hydrogen atom. For instance, 2-alkoxy-5-chloro-3-trifluoromethylpyridine can be subjected to catalytic hydrogenation to remove the chlorine element. google.com Applying similar conditions to this compound could potentially lead to the removal of the C-2 chlorine atom, yielding 4-(trichloromethyl)pyridine. The complete reduction of all four chlorine atoms would require more forcing conditions.

Oxidation Reactions of the Trichloromethyl Group

The oxidation of the trichloromethyl group in this compound to a carboxylic acid (2-chloro-4-carboxypyridine) is a chemically plausible transformation. This type of conversion is a standard procedure for trichloromethyl groups attached to aromatic rings. Typically, this is achieved through hydrolysis under acidic or basic conditions, often with the assistance of heat.

For instance, the hydrolysis of the -CCl₃ group to a -COOH group can be effected by treatment with reagents such as sulfuric acid or a mixture of nitric and sulfuric acids. The reaction proceeds via a stepwise substitution of the chlorine atoms with hydroxyl groups, which then forms the stable carboxylic acid. However, specific studies detailing the optimal conditions, yields, and potential side products for the oxidation of this compound are not readily found in the reviewed literature.

Table 1: Plausible Oxidation Reaction of this compound

| Reactant | Product | Reagent Category |

| This compound | 2-Chloro-4-carboxypyridine | Strong Acid (e.g., H₂SO₄) |

Note: This table is based on general chemical principles of trichloromethyl group hydrolysis rather than specific experimental data for this compound.

Exploration of Rearrangement Reactions and Radical Processes

There is a notable lack of specific research into the rearrangement reactions and radical processes involving this compound.

While radical reactions are fundamental to the synthesis of trichloromethylpyridines, typically through the free-radical chlorination of the corresponding methylpyridine (picoline), the subsequent radical reactivity of the trichloromethyl group itself on this specific isomer is not well-described. In general, the C-Cl bonds in a trichloromethyl group can undergo homolytic cleavage under UV irradiation or in the presence of radical initiators, but the specific pathways and products for this compound have not been detailed.

Similarly, rearrangement reactions involving the migration of the trichloromethyl group or other parts of the this compound molecule are not reported in the surveyed scientific literature. While various named rearrangement reactions exist for pyridine derivatives, such as the Boekelheide rearrangement for picoline N-oxides, their applicability and outcomes for this compound have not been investigated. The stability of the pyridine ring and the carbon-carbon bond connecting the trichloromethyl group suggests that significant energy input would be required to induce such rearrangements.

Derivatization and Further Functionalization Strategies

Modifications of the Pyridine (B92270) Nucleus

The pyridine ring itself offers several avenues for further functionalization, either by substitution of the existing chlorine atom or by activation of the C-H bonds.

Direct C-H functionalization is a powerful and atom-economical strategy for modifying aromatic rings without the need for pre-installed activating or leaving groups. rsc.org However, the electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing effects of the chloro and trichloromethyl groups, makes electrophilic substitution difficult. Furthermore, the nitrogen atom can coordinate with metal catalysts, which can complicate transition-metal-catalyzed C-H activation pathways. rsc.org

Despite these challenges, significant progress has been made in the C-H functionalization of pyridines, often employing transition metal catalysis (e.g., palladium, rhodium, iridium) with directing groups to control regioselectivity. rsc.org For a substrate like 2-chloro-4-(trichloromethyl)pyridine, functionalization would likely be directed to the C-3, C-5, or C-6 positions, depending on the specific catalytic system and directing group strategy employed.

The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netthieme-connect.comyoutube.com The electron-withdrawing nature of the pyridine nitrogen and the trichloromethyl group at the C-4 position enhances the electrophilicity of the C-2 carbon, facilitating attack by nucleophiles. This reaction proceeds via an addition-elimination mechanism, involving a temporary disruption of aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. researchgate.netyoutube.com

A wide variety of nucleophiles can be used to displace the chloride, allowing for the introduction of diverse functionalities.

Table 2: Examples of Nucleophilic Aromatic Substitution on 2-Chloropyridines

| Nucleophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Amines | Secondary Amines (e.g., piperidine) | Amino (-NR₂) |

| Thiols | Glutathione | Thioether (-SR) |

| Hydroxides | Sodium Hydroxide (B78521) | Hydroxyl (-OH) |

| Alkoxides | Sodium Methoxide | Alkoxy (-OR) |

These reactions can be carried out under various conditions, from heating in a sealed tube to using flow reactors, which can achieve high temperatures and short reaction times to overcome activation barriers, especially for less activated substrates. thieme-connect.com The introduction of amino, alkoxy, and thioether groups, among others, transforms the pyridine core, enabling the synthesis of a broad range of derivatives. researchgate.netsigmaaldrich.com

Synthesis of Complex Heterocyclic Scaffolds Utilizing Pyridine Intermediates

Pyridine derivatives, such as those accessible from this compound, are valuable building blocks for the synthesis of more complex heterocyclic systems. acs.orgnih.gov The functional groups installed through the transformations described above can participate in subsequent cyclization reactions to form fused or linked bicyclic and polycyclic scaffolds.

For example, a 2-aminopyridine (B139424) derivative, formed via SNAr, can be condensed with other reagents to construct fused ring systems like imidazo[1,2-a]pyridines. nih.gov Similarly, the carboxylic acid or ester derivatives can be used in reactions to form amide-linked structures or participate in cyclocondensations to generate novel heterocyclic cores. The strategic functionalization of the pyridine nucleus is a cornerstone of synthetic strategies aimed at producing novel compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Computational Chemistry and Advanced Spectroscopic Investigations

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting molecular properties and complementing experimental data. These ab initio methods provide deep insights into the geometry, vibrational modes, and electronic characteristics of a molecule.

Density Functional Theory (DFT) Studies for Molecular Structure Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves calculating the molecule's electron density to derive its ground-state energy. By systematically adjusting bond lengths, bond angles, and dihedral angles, the algorithm identifies the geometry with the lowest possible energy.

For a molecule like 2-Chloro-4-(trichloromethyl)pyridine, a typical DFT calculation, for instance at the B3LYP/6-311++G(d,p) level of theory, would yield precise values for all geometric parameters. These theoretical calculations are fundamental, as the optimized structure is the basis for all subsequent property predictions, including vibrational frequencies and electronic properties.

Vibrational Frequency Analysis and Correlation with Experimental Spectra (FT-IR, FT-Raman)

Following geometric optimization, vibrational frequency analysis is performed to predict the molecule's infrared (IR) and Raman spectra. This calculation determines the frequencies corresponding to the fundamental modes of vibration, which arise from the stretching, bending, and torsional motions of the atoms.

The theoretical vibrational wavenumbers and intensities can be directly correlated with experimental data from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. Such a comparison allows for a detailed and accurate assignment of the observed spectral bands to specific molecular motions. For this compound, this would involve identifying characteristic vibrations such as C-H stretching, C-C and C-N ring stretching, C-Cl stretching, and the various modes associated with the -CCl₃ group. In published studies on analogous compounds like 2-chloro-4-(trifluoromethyl)pyridine (B1345723), theoretical calculations have been shown to align well with experimental spectra after the application of appropriate scaling factors. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts for magnetically active nuclei, such as ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose. By calculating the magnetic shielding tensors for each atom in the optimized molecular structure, the chemical shifts relative to a standard reference, typically Tetramethylsilane (TMS), can be predicted.

These predicted values are invaluable for interpreting experimental NMR spectra, helping to assign specific resonance signals to individual atoms within the this compound structure. For the analogous trifluoromethyl compound, ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method and compared with experimental data recorded in a solvent like DMSO. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. An MEP map is generated by calculating the electrostatic potential at the surface of the molecule. This surface is color-coded to indicate different regions of charge: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient areas, prone to nucleophilic attack, are colored blue. Green indicates regions of neutral potential.

For this compound, an MEP analysis would reveal the electron-rich zones around the nitrogen atom and the electron-deficient regions associated with the hydrogen atoms and the electro-withdrawing chloro and trichloromethyl groups. This provides a clear visual representation of the molecule's reactive sites. researchgate.net

Theoretical Studies on Electronic Properties and Nonlinear Optical (NLO) Potentials

Quantum chemical calculations are used to determine key electronic properties and to evaluate the potential of a molecule for applications in nonlinear optics (NLO). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability.

NLO properties are assessed by calculating the dipole moment (μ) and the first-order hyperpolarizability (β). A large hyperpolarizability value suggests that the material may have significant NLO activity, making it a candidate for use in technologies like optical switching and frequency conversion. Studies on similar pyridine (B92270) derivatives often compare the calculated β value to that of a standard NLO material like urea (B33335) to gauge its potential. researchgate.net

Complementary Spectroscopic Techniques for Structural Elucidation

While computational methods provide a theoretical framework, experimental techniques are essential for definitive structural elucidation.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments. Electron ionization mass spectrometry would reveal the molecular ion peak of this compound, confirming its molecular weight. The fragmentation pattern observed in the mass spectrum offers additional structural information, showing how the molecule breaks apart under energetic conditions.

X-ray Diffraction: For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. This technique provides highly accurate data on bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. While a specific crystal structure for this compound is not readily found in the literature, this method remains the most definitive for structural analysis in the solid state.

Applications in Organic Synthesis As a Key Intermediate

Precursor in Agrochemical Development

In the field of agrochemical research and development, 2-chloro-4-(trichloromethyl)pyridine functions as a foundational precursor. The synthesis of modern herbicides, insecticides, and pesticides often incorporates a trifluoromethylpyridine moiety to enhance efficacy and stability. The journey from this compound to a final agrochemical product involves its fluorination to 2-chloro-4-(trifluoromethyl)pyridine (B1345723), which is then used in subsequent synthetic steps. nih.gov

The 4-(trifluoromethyl)pyridine scaffold is a key structural element in certain modern herbicides. This compound plays an essential, albeit indirect, role by providing the corresponding 2-chloro-4-(trifluoromethyl)pyridine intermediate. This intermediate is then modified to create the final active herbicidal compounds.

A notable example is the herbicide Pyroxsulam. nih.govjst.go.jp Discovered by Dow AgroSciences, Pyroxsulam is an acetolactate synthase (ALS)-inhibiting herbicide used for controlling weeds in cereal crops. nih.gov Its chemical structure features a 2-methoxy-4-(trifluoromethyl)pyridine substructure, which is derived from intermediates like 2-chloro-4-(trifluoromethyl)pyridine. nih.govjst.go.jp The presence of the trifluoromethyl group is critical for its high herbicidal activity. nih.gov Although other synthetic routes to 2-chloro-4-(trifluoromethyl)pyridine exist, the pathway from its trichloromethyl analogue represents a significant manufacturing process. google.com

Table 1: Herbicides Derived from the 4-(Trifluoromethyl)pyridine Scaffold

| Herbicide | Class | Key Structural Moiety | Precursor Intermediate |

|---|

The utility of this compound extends to the synthesis of insecticides and other pesticides, again through its conversion to 2-chloro-4-(trifluoromethyl)pyridine. The 4-trifluoromethylpyridine structure is incorporated into certain insecticidal molecules to enhance their biological activity. researchoutreach.org

For instance, the insecticide Flonicamid contains a 4-(trifluoromethyl)nicotinamide structure. researchoutreach.org While the specific industrial synthesis of Flonicamid proceeds through a condensation reaction to form the pyridine (B92270) ring, the established importance of the 4-trifluoromethylpyridine moiety in agrochemicals underscores the value of its precursors, including this compound. researchoutreach.org The development of trifluoromethylpyridine derivatives remains an active area of research for discovering new pesticides. jst.go.jp

Table 2: Insecticides Featuring the 4-(Trifluoromethyl)pyridine Scaffold

| Insecticide | Class | Key Structural Moiety | Precursor Intermediate |

|---|

Building Block for Pharmaceutical Intermediates

In pharmaceutical chemistry, this compound serves as a foundational building block for intermediates used in drug synthesis. Its primary contribution is providing access to 2-chloro-4-(trifluoromethyl)pyridine. The trifluoromethyl group is highly valued in drug design as it can enhance critical properties such as metabolic stability, lipophilicity, and binding affinity, potentially improving the pharmacokinetic and pharmacodynamic profile of a drug candidate. innospk.com

A key example of a pharmaceutical in development that utilizes this scaffold is Molidustat. innospk.com Molidustat is an inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase, investigated for treating anemia associated with chronic kidney disease. innospk.com The synthesis of Molidustat involves 2-chloro-4-(trifluoromethyl)pyridine as a key reagent, highlighting the importance of its precursor, this compound, in the pharmaceutical supply chain. innospk.com

Table 3: Pharmaceutical Intermediates and Drug Candidates from the 4-(Trifluoromethyl)pyridine Scaffold

| Drug Candidate | Therapeutic Area | Key Intermediate | Role of -CF3 Group |

|---|

Contribution to the Synthesis of Specialty Chemicals and Functional Materials

The utility of this compound also extends to the synthesis of specialty chemicals and functional materials, primarily through its conversion to 2-chloro-4-(trifluoromethyl)pyridine. This intermediate is a versatile reagent for creating more complex molecules with applications in materials science and coordination chemistry.

For example, 2-chloro-4-(trifluoromethyl)pyridine is used to synthesize ligands like 4,4′-bis(trifluoromethyl)-2,2′-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene. These types of bipyridine and phenylpyridine ligands are of significant interest for their use in creating metal complexes that can exhibit specific photophysical properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) and catalysis.

Table 4: Specialty Chemicals Synthesized from 2-Chloro-4-(trifluoromethyl)pyridine

| Chemical Compound | Class | Potential Application |

|---|---|---|

| 4,4′-bis(trifluoromethyl)-2,2′-bipyridine | Bipyridine Ligand | Metal complexes for catalysis, functional materials |

| 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene | Phenylpyridine Ligand | Cyclometalated complexes for OLEDs |

Design of Novel Pyridine-Based Bioactive Scaffolds

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and agrochemistry, recognized for its presence in numerous bioactive compounds. nih.gov this compound contributes to the design of novel bioactive scaffolds by providing a reliable synthetic route to the 2-chloro-4-(trifluoromethyl)pyridine framework.

This trifluoromethyl-substituted pyridine scaffold is particularly valuable for researchers. innospk.com The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets. Furthermore, the metabolic stability of the C-F bond makes this scaffold attractive for developing drug candidates with improved durability in vivo. innospk.com By serving as a precursor to this versatile building block, this compound is an important compound in the toolbox for creating and exploring new generations of pharmaceuticals and agrochemicals. nih.gov

Future Directions and Emerging Research Opportunities

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The traditional synthesis of chlorinated pyridine (B92270) derivatives often involves harsh reagents and conditions, leading to significant environmental concerns. Future research is increasingly focused on developing greener and more sustainable synthetic routes to 2-Chloro-4-(trichloromethyl)pyridine and related compounds. Key areas of development include:

Mechanochemistry: This solvent-free or low-solvent approach utilizes mechanical force to drive chemical reactions. Mechanochemical methods, such as ball milling, can reduce waste, shorten reaction times, and sometimes provide access to products that are difficult to obtain through conventional solution-phase synthesis.

Catalytic Systems: The use of catalytic quantities of reagents instead of stoichiometric amounts is a cornerstone of green chemistry. Research into catalysts that can efficiently mediate the chlorination of both the pyridine ring and the methyl group under milder conditions is a priority.

Alternative Reagents: The replacement of hazardous chlorinating agents with safer alternatives is crucial. For instance, the use of trichloroisocyanuric acid (TCCA) as a solid, stable, and safer source of chlorine is being explored for the chlorination of pyridine derivatives.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability. Developing flow processes for the multi-step synthesis of this compound could enable better control over reaction parameters and minimize the generation of hazardous byproducts.

| Green Chemistry Approach | Potential Benefits for Synthesis |

| Mechanochemistry | Reduced solvent use, lower energy consumption, potentially novel reactivity. |

| Novel Catalysis | Higher atom economy, milder reaction conditions, increased selectivity. |

| Safer Reagents | Improved operational safety, reduced environmental impact of waste streams. |

| Flow Chemistry | Enhanced safety and control, easier scalability, improved process efficiency. |

Exploration of Novel Catalytic Systems for Selective Transformations

The two reactive sites on this compound—the chloro group on the ring and the trichloromethyl group—offer opportunities for selective functionalization. The development of novel catalytic systems is essential to control which site reacts and to introduce new functional groups with precision.

Transition-Metal Catalysis: Palladium, copper, and nickel catalysts are powerful tools for cross-coupling reactions. Future research will likely focus on developing ligands that can direct these catalysts to selectively activate either the C-Cl bond on the pyridine ring or a C-Cl bond within the trichloromethyl group. For instance, palladium-catalyzed reactions are known for C-H functionalization of pyridines, offering a pathway to introduce various substituents.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates. This approach could be used to selectively activate the trichloromethyl group for transformations that are difficult to achieve with traditional methods.

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems. Research into organocatalysts for the selective functionalization of polychlorinated pyridines is a growing field that could provide new, metal-free synthetic routes.

| Catalytic System | Target Transformation | Potential Outcome |

| Palladium/Ligand Systems | Cross-coupling at the C2-Cl position | Formation of new C-C, C-N, or C-O bonds. |

| Copper Catalysis | Functionalization of the -CCl3 group | Conversion to -CF3 or other functional groups. |

| Photoredox Catalysis | Radical-mediated reactions | Selective C-H functionalization or transformations of the trichloromethyl group. |

| Organocatalysis | Metal-free transformations | Environmentally friendly synthesis of new derivatives. |

Advanced Mechanistic Investigations using Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing processes and developing new ones. A combination of advanced experimental techniques and computational modeling is proving to be invaluable in this regard.

Kinetic Studies: Detailed kinetic analysis can help to determine the rate-determining steps of a reaction and provide insights into the role of catalysts and reagents.

Density Functional Theory (DFT) Calculations: Computational chemistry, particularly DFT, is a powerful tool for modeling reaction pathways, calculating transition state energies, and predicting the reactivity of different sites on a molecule. researchgate.netresearchgate.net Such studies can explain observed selectivities and guide the design of new experiments. For the related 2-chloro-4-(trifluoromethyl)pyridine (B1345723), DFT has been used to analyze its molecular structure and vibrational frequencies. researchgate.net

Computational Design of Derivatives with Tailored Reactivity and Selectivity

The principles of computational chemistry can be applied not only to understand existing reactions but also to design new derivatives of this compound with specific, desired properties. This in silico approach can significantly accelerate the discovery and development of new molecules for various applications.

Pharmacophore Modeling and Molecular Docking: For pharmaceutical or agrochemical applications, computational tools can be used to design derivatives that fit into the active site of a target enzyme or receptor. mdpi.comnih.govresearchgate.net This involves identifying the key structural features required for biological activity and then designing molecules that possess these features.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

Reactivity Prediction: Computational methods can predict how changes in the substitution pattern of the pyridine ring will affect the reactivity of the chloro and trichloromethyl groups. This allows for the rational design of derivatives with tailored reactivity for specific synthetic transformations.

| Computational Tool | Application | Goal |

| Molecular Docking | Agrochemical/Pharmaceutical Design | Predict binding affinity to target proteins. mdpi.comnih.gov |

| QSAR | Lead Optimization | Correlate chemical structure with biological activity. |

| DFT Calculations | Reaction Design | Predict reactivity and selectivity of new derivatives. researchgate.netresearchgate.net |

Expanding the Scope of Synthetic Utility in Unexplored Chemical Spaces

While this compound is a valuable intermediate, its full synthetic potential has yet to be realized. Future research will aim to expand its utility by exploring novel reactions and transformations that open up new areas of chemical space.

Skeletal Editing and Rearrangement: Recent advances in synthetic chemistry have enabled the modification of the core structure of heterocyclic rings. Research into skeletal editing could lead to the transformation of the pyridine ring of this compound into other heterocyclic systems, such as diazepines, creating entirely new molecular scaffolds. acs.orgacs.org

Late-Stage Functionalization: The ability to introduce new functional groups into complex molecules at a late stage of a synthesis is highly desirable. Developing methods for the selective late-stage functionalization of derivatives of this compound would greatly enhance its value in drug discovery and development. acs.org

Derivatization of the Trichloromethyl Group: The trichloromethyl group is a versatile functional handle that can be converted into a wide range of other groups, such as trifluoromethyl, carboxylic acid, or ester groups. Exploring new and more efficient methods for these transformations will expand the range of accessible derivatives. The conversion of trichloromethylpyridines to their trifluoromethyl analogues via chlorine/fluorine exchange is a key industrial process. nih.govjst.go.jpresearchoutreach.org

The continued exploration of the chemistry of this compound, driven by the principles of sustainable chemistry, novel catalysis, and computational design, promises to unlock new opportunities in a wide range of chemical industries.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-(trichloromethyl)pyridine?

- Methodological Answer : Synthesis typically involves chlorination of 4-methylpyridine derivatives. A common approach includes:

Chlorination : React 4-methylpyridine with chlorine gas under controlled conditions (e.g., 60–65°C, UV irradiation) in carbon tetrachloride .

Trichloromethylation : Introduce trichloromethyl groups via radical-initiated reactions using initiators like AIBN (azobisisobutyronitrile) and CCl₄ .

- Key Considerations : Monitor reaction progress via GC-MS or HPLC. Purify via recrystallization or column chromatography.

- Example Table :

| Step | Reagents/Conditions | Yield (%) | Characterization |

|---|---|---|---|

| Chlorination | Cl₂, CCl₄, 60°C, UV | 65–75 | GC-MS, ¹H NMR |

| Trichloromethylation | CCl₄, AIBN, 80°C | 50–60 | FT-IR, ¹³C NMR |

Q. What characterization techniques are critical for verifying this compound?

- Methodological Answer :

- Spectral Analysis :

- ¹H/¹³C NMR : Identify substitution patterns (e.g., δ 8.5–9.0 ppm for pyridinium protons ).

- GC-MS : Confirm molecular ion peaks (e.g., m/z 230 [M⁺]) and fragmentation patterns .

- Elemental Analysis : Verify Cl and N content (±0.3% deviation) .

- X-ray Crystallography : Resolve regiochemistry for ambiguous cases .

Q. How should this compound be handled and stored?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin contact due to potential toxicity .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective synthesis of this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the 4-position .

- Catalysts : Use Lewis acids (e.g., FeCl₃) to direct chlorination away from sterically hindered positions .

- Computational Modeling : DFT calculations predict favorable transition states for trichloromethylation at the 4-position .

Q. What challenges arise in analyzing contradictory biological activity data for this compound?

- Methodological Answer :

- Bioassay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or MIC (Minimum Inhibitory Concentration) protocols may explain discrepancies .

- Metabolite Interference : Degradation products (e.g., pyridine N-oxides) can confound results. Use LC-MS to track stability .

- Example Data :

| Study | IC₅₀ (µM) | Cell Line | Notes |

|---|---|---|---|

| A | 12.3 | HeLa | Pure compound |

| B | 45.7 | HEK293 | Degradation observed |

Q. How can computational methods predict the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute Fukui indices for electrophilic/nucleophilic sites .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. water) .

- SAR Studies : Corrogate electronic effects (Cl vs. CF₃ substituents) on bioactivity .

Q. What strategies address low yields in nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Reagent Selection : Use strong nucleophiles (e.g., NaN₃) in DMF at 80°C to enhance displacement of Cl .

- Microwave Assistance : Reduce reaction time (30 mins vs. 24 hrs) and improve yields by 20–30% .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to trap HCl, preventing side reactions .

Q. How do structural analogs compare in reactivity and application?

- Methodological Answer :

- Comparative Table :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。